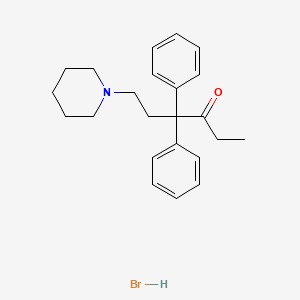
Norpipanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norpipanone hydrobromide is an opioid analgesic compound related to methadone. It was developed in Germany and has been distributed in various countries, including Hungary and Argentina. This compound is known for its potent analgesic properties and is used in scientific research for its pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions
Norpipanone hydrobromide can be synthesized through a series of chemical reactions involving the formation of 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone. The synthesis typically involves the reaction of diphenylacetonitrile with piperidine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Norpipanone hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones, while reduction can yield alcohols .
科学的研究の応用
Norpipanone hydrobromide is widely used in scientific research due to its potent analgesic properties. It is used in:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: To study the effects of opioid compounds on biological systems.
Medicine: In the development of new pain management therapies.
Industry: As a precursor in the synthesis of other pharmaceutical compounds.
作用機序
Norpipanone hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s analgesic properties .
類似化合物との比較
Similar Compounds
Norpipanone hydrobromide is similar to other opioid analgesics such as:
Methadone: Another potent opioid analgesic with similar pharmacological effects.
Dipipanone: An opioid analgesic with a similar chemical structure and mechanism of action.
Normethadone: A compound related to methadone with comparable analgesic properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which provides unique pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
6033-42-7 |
|---|---|
分子式 |
C23H30BrNO |
分子量 |
416.4 g/mol |
IUPAC名 |
4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrobromide |
InChI |
InChI=1S/C23H29NO.BrH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H |
InChIキー |
WMPBLCCPVWFOKA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
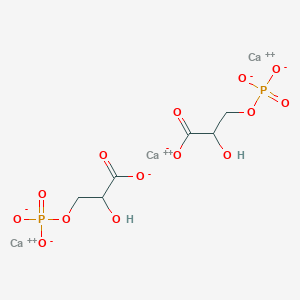
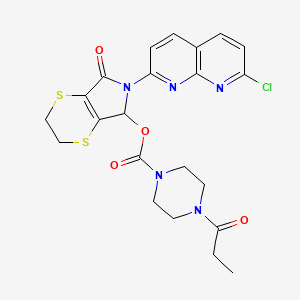
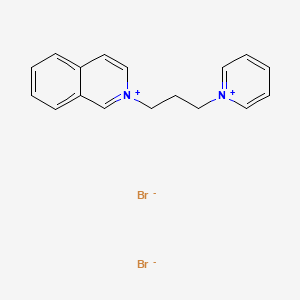
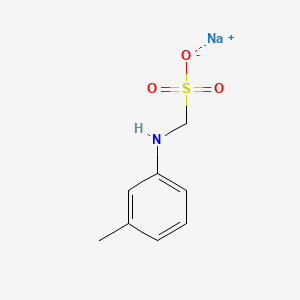
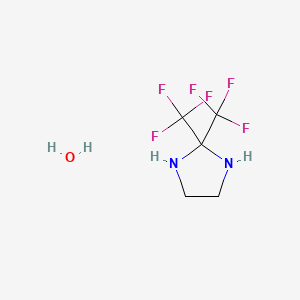
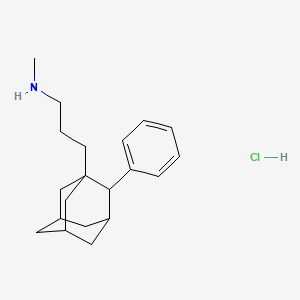
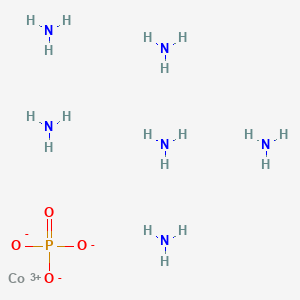
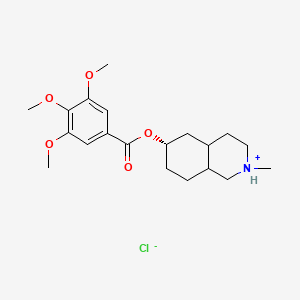
![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
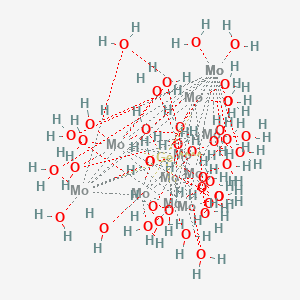
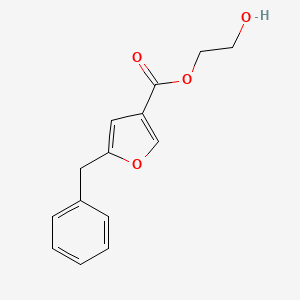
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
